7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Catalog No.
S548622
CAS No.
952648-77-0
M.F
C27H31NO10
M. Wt
529.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-...

CAS Number

952648-77-0

Product Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H31NO10

Molecular Weight

529.54

InChI

InChI=1S/C27H31NO10/c1-11-22(30)14(28)8-17(37-11)38-16-10-27(35,6-7-29)9-13-19(16)26(34)21-20(24(13)32)23(31)12-4-3-5-15(36-2)18(12)25(21)33/h3-5,11,14,16-17,22,29-30,32,34-35H,6-10,28H2,1-2H3

InChI Key

RGVRUQHYQSORBY-BNIQUPFFSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(CCO)O)N)O

Solubility

Soluble in DMSO, not in water

Synonyms

GPX100; GPX 100; GPX-100; 13-deoxydoxorubicin.

Description

The exact mass of the compound 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is 529.1948 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-tumor Activity

Epirubicin's primary application lies in its ability to inhibit the growth and proliferation of cancer cells. Its mechanism of action involves two main processes:

  • DNA Intercalation: Epirubicin inserts itself between the base pairs of DNA strands, disrupting DNA replication and transcription CancerQuest: .
  • Topoisomerase Inhibition: Epirubicin inhibits enzymes called topoisomerases, which are essential for DNA unwinding during cell division. This further hinders DNA replication and leads to cell death [National Cancer Institute (.gov), ].

These combined effects make Epirubicin effective against a broad spectrum of cancers, including breast cancer, leukemia, lymphoma, and gastric cancer [American Cancer Society, ].

Ongoing Research

While Epirubicin is a well-established treatment, ongoing research is focused on improving its efficacy and reducing its side effects. Here are some areas of exploration:

  • Drug Delivery Systems: Developing new methods to deliver Epirubicin specifically to tumor cells can minimize damage to healthy tissues [National Cancer Institute (.gov), ].
  • Combination Therapy: Investigating the synergistic effects of combining Epirubicin with other chemotherapeutic agents or targeted therapies [National Cancer Institute (.gov), ].
  • Drug Resistance Mechanisms: Researching how cancer cells develop resistance to Epirubicin to develop strategies to overcome this challenge [National Cancer Institute (.gov), ].

The compound 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione is a complex organic molecule belonging to the tetracene family. It features multiple hydroxyl groups and an amino group, which contribute to its biological activity and potential therapeutic applications. The molecular formula is C27H29NO11C_{27}H_{29}NO_{11}, with a molecular weight of approximately 544.5 g/mol .

This compound is structurally characterized by a tetracene backbone, which is a polycyclic aromatic hydrocarbon known for its unique electronic properties. The presence of various functional groups, such as methoxy and hydroxyl groups, enhances its solubility and reactivity, making it a subject of interest in medicinal chemistry.

The chemical reactivity of this compound stems from its functional groups. Key reactions include:

  • Hydrolysis: The ester and ether linkages can undergo hydrolysis under acidic or basic conditions, releasing the corresponding alcohols and acids.
  • Redox Reactions: The hydroxyl groups can participate in oxidation-reduction reactions, potentially yielding quinone derivatives.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, reacting with electrophiles in various synthetic pathways.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.

This compound exhibits significant biological activity, particularly in the field of oncology. It is structurally related to anthracycline antibiotics, which are known for their anticancer properties. The biological activities include:

  • Antitumor Activity: Similar to daunorubicin and idarubicin, it has demonstrated cytotoxic effects against various cancer cell lines by intercalating DNA and inhibiting topoisomerase II .
  • Antibacterial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in treating infections .

The compound's unique structure may contribute to its selectivity and potency against specific cancer types.

Synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Starting Materials: Utilizing commercially available tetracene derivatives as starting materials.
  • Functionalization: Introducing hydroxyl and amino groups through selective reduction and substitution reactions.
  • Coupling Reactions: Employing coupling techniques to attach the oxan-2-yl moiety at the appropriate position on the tetracene backbone.

Specific synthetic routes may vary based on desired yield and purity but generally follow established protocols for synthesizing complex organic molecules .

The primary applications of this compound are in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer agents or antibiotics.
  • Research: Studying the mechanisms of action of similar compounds in cellular systems.
  • Chemical Probes: Used in biochemical assays to investigate cellular processes due to its ability to interact with biological macromolecules.

Interaction studies focus on how this compound interacts with biological targets such as DNA and proteins:

  • DNA Binding Studies: Techniques like circular dichroism spectroscopy have been used to assess how effectively the compound intercalates into DNA.
  • Protein Interaction: Studies may involve examining binding affinities with enzymes like topoisomerase II, which is crucial for understanding its antitumor mechanism .

These studies are vital for elucidating the pharmacodynamics of the compound.

Several compounds share structural similarities with 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione. Notable examples include:

  • Daunorubicin:
    • Structure: Anthracycline antibiotic
    • Activity: Antitumor agent
    • Differences: Lacks certain hydroxyl substitutions compared to the target compound.
  • Idarubicin:
    • Structure: Modified anthracycline
    • Activity: Potent against leukemia
    • Differences: Contains different substituents that affect solubility and efficacy.
  • Doxorubicin:
    • Structure: Another anthracycline derivative
    • Activity: Broad-spectrum anticancer agent
    • Differences: Structural variations lead to distinct pharmacokinetics.

Unique Features

The uniqueness of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione lies in its specific functional group arrangement that may enhance selectivity for certain cancer types while potentially reducing side effects compared to traditional anthracyclines.

Purity

>98%

XLogP3

2.3

Exact Mass

529.1948

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2024-04-14
1: Slupe A, Williams B, Larson C, Lee LM, Primbs T, Bruesch AJ, Bjorklund C, Warner DL, Peloquin J, Shadle SE, Gambliel HA, Cusack BJ, Olson RD, Charlier HA Jr. Reduction of 13-deoxydoxorubicin and daunorubicinol anthraquinones by human carbonyl reductase. Cardiovasc Toxicol. 2005 Fall;5(4):365-76. PubMed PMID: 16382174.
2: Parikh S, de Lemos JA. Current therapeutic strategies in cardiac amyloidosis. Curr Treat Options Cardiovasc Med. 2005 Dec;7(6):443-8. PubMed PMID: 16283971.
3: Almeida MR, Gales L, Damas AM, Cardoso I, Saraiva MJ. Small transthyretin (TTR) ligands as possible therapeutic agents in TTR amyloidoses. Curr Drug Targets CNS Neurol Disord. 2005 Oct;4(5):587-96. Review. PubMed PMID: 16266291.
4: Efferth T, Oesch F. Oxidative stress response of tumor cells: microarray-based comparison between artemisinins and anthracyclines. Biochem Pharmacol. 2004 Jul 1;68(1):3-10. PubMed PMID: 15183112.
5: Cardoso I, Merlini G, Saraiva MJ. 4'-iodo-4'-deoxydoxorubicin and tetracyclines disrupt transthyretin amyloid fibrils in vitro producing noncytotoxic species: screening for TTR fibril disrupters. FASEB J. 2003 May;17(8):803-9. PubMed PMID: 12724338.
6: Gertz MA, Lacy MQ, Dispenzieri A, Cheson BD, Barlogie B, Kyle RA, Palladini G, Geyer SM, Merlini G. A multicenter phase II trial of 4'-iodo-4'deoxydoxorubicin (IDOX) in primary amyloidosis (AL). Amyloid. 2002 Mar;9(1):24-30. PubMed PMID: 12000194.
7: Gambliel HA, Burke BE, Cusack BJ, Walsh GM, Zhang YL, Mushlin PS, Olson RD. Doxorubicin and C-13 deoxydoxorubicin effects on ryanodine receptor gene expression. Biochem Biophys Res Commun. 2002 Mar 1;291(3):433-8. PubMed PMID: 11855807.
8: Sebastião MP, Merlini G, Saraiva MJ, Damas AM. The molecular interaction of 4'-iodo-4'-deoxydoxorubicin with Leu-55Pro transthyretin 'amyloid-like' oligomer leading to disaggregation. Biochem J. 2000 Oct 1;351(Pt 1):273-9. PubMed PMID: 10998371; PubMed Central PMCID: PMC1221359.
9: Findeis MA. Approaches to discovery and characterization of inhibitors of amyloid beta-peptide polymerization. Biochim Biophys Acta. 2000 Jul 26;1502(1):76-84. Review. PubMed PMID: 10899433.
10: Palha JA, Ballinari D, Amboldi N, Cardoso I, Fernandes R, Bellotti V, Merlini G, Saraiva MJ. 4'-Iodo-4'-deoxydoxorubicin disrupts the fibrillar structure of transthyretin amyloid. Am J Pathol. 2000 Jun;156(6):1919-25. PubMed PMID: 10854215; PubMed Central PMCID: PMC1850080.
11: Pérez Equiza E, Arguiñano JM, Gastearena J. Successful treatment of AA amyloidosis secondary to Hodgkin's disease with 4'-iodo-4'-deoxydoxorubicin. Haematologica. 1999 Jan;84(1):93-4. PubMed PMID: 10091401.
12: Merlini G, Anesi E, Garini P, Perfetti V, Obici L, Ascari E, Lechuga MH, Capri G, Gianni L. Treatment of AL amyloidosis with 4'-lodo-4'-deoxydoxorubicin: an update. Blood. 1999 Feb 1;93(3):1112-3. PubMed PMID: 10025983.

Explore Compound Types